molecular formula C12H17ClOS B7989905 3-Chloro-4-iso-pentoxyphenyl methyl sulfide

3-Chloro-4-iso-pentoxyphenyl methyl sulfide

Cat. No.: B7989905
M. Wt: 244.78 g/mol
InChI Key: QTXNQEUGFKOVSI-UHFFFAOYSA-N
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Description

3-Chloro-4-iso-pentoxyphenyl methyl sulfide is an organic compound with the molecular formula C12H17ClOS It is characterized by the presence of a chlorine atom, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-iso-pentoxyphenyl methyl sulfide typically involves the reaction of 3-chloro-4-hydroxyphenyl methyl sulfide with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfur atom to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

    Reduction: Dechlorinated or desulfurized products.

Scientific Research Applications

3-Chloro-4-iso-pentoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and the iso-pentoxy group can influence its binding affinity and specificity. The sulfur atom in the methyl sulfide group can participate in redox reactions, affecting the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenyl methyl sulfide
  • 3-Chloro-4-ethoxyphenyl methyl sulfide
  • 3-Chloro-4-propoxyphenyl methyl sulfide

Uniqueness

3-Chloro-4-iso-pentoxyphenyl methyl sulfide is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted phenyl methyl sulfides

Properties

IUPAC Name

2-chloro-1-(3-methylbutoxy)-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClOS/c1-9(2)6-7-14-12-5-4-10(15-3)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNQEUGFKOVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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